
ethyl 4-bromo-1,3,5-trimethyl-1H-pyrrole-2-carboxylate
Vue d'ensemble
Description
Ethyl 4-bromo-1,3,5-trimethyl-1H-pyrrole-2-carboxylate is a compound with the CAS Number: 86614-23-5 . It has a molecular weight of 260.13 and its IUPAC name is ethyl 4-bromo-1,3,5-trimethyl-1H-pyrrole-2-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14BrNO2/c1-5-14-10(13)9-6(2)8(11)7(3)12(9)4/h5H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
The molecular formula of ethyl 4-bromo-1,3,5-trimethyl-1H-pyrrole-2-carboxylate is C10H14BrNO2 . It has an average mass of 260.128 Da and a monoisotopic mass of 259.020782 Da .
Applications De Recherche Scientifique
Chemical Modification and Synthesis Applications
Compounds with structural similarities to ethyl 4-bromo-1,3,5-trimethyl-1H-pyrrole-2-carboxylate often find applications in chemical synthesis and modification processes. For instance, the use of halogenated and carboxylate functional groups in pyrrole derivatives can be crucial for synthesizing complex organic molecules. These functionalities can act as reactive sites for further chemical transformations, leading to the synthesis of pharmaceuticals, agrochemicals, and materials with specific properties (Heinze et al., 2008).
Polymers and Materials Science
The bromo and carboxylate groups in such molecules can also play a significant role in the development of polymers and materials science. For example, ethyl 4-bromo-1,3,5-trimethyl-1H-pyrrole-2-carboxylate could potentially be used as a monomer or a cross-linker in the synthesis of conductive polymers or as a precursor for materials with specific electronic or photonic properties. Research in this area focuses on enhancing the electrical conductivity, thermal stability, and mechanical properties of materials for applications in electronics, coatings, and energy storage technologies (Zhu et al., 2017).
Analytical and Forensic Science
Compounds featuring pyrrole rings and specific functional groups may also find applications in analytical and forensic sciences. For example, derivatives of pyrrole can be used as markers or probes in chemical analyses due to their distinct spectroscopic or electrochemical properties. Such compounds can aid in the development of analytical methods for detecting and quantifying various substances in complex matrices (Crunelle et al., 2014).
Biomedical Research
While not directly related to ethyl 4-bromo-1,3,5-trimethyl-1H-pyrrole-2-carboxylate, research on pyrrole derivatives in the context of drug discovery and development highlights the potential of such compounds in medicinal chemistry. These compounds could serve as building blocks for developing new drugs with various biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The specific functional groups in the compound's structure may influence its biological activity and pharmacokinetic properties (Karayannidis & Achilias, 2007).
Propriétés
IUPAC Name |
ethyl 4-bromo-1,3,5-trimethylpyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2/c1-5-14-10(13)9-6(2)8(11)7(3)12(9)4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDKSUMHUFEQDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1C)C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-bromo-1,3,5-trimethyl-1H-pyrrole-2-carboxylate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[2,3-b]pyridin-2-ylmethanamine](/img/structure/B1403143.png)
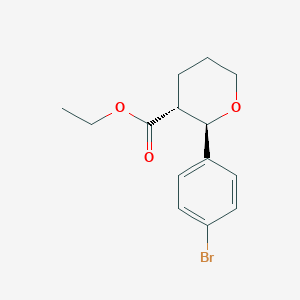
![2,2-Difluorobenzo[d][1,3]dioxol-5-ol](/img/structure/B1403146.png)
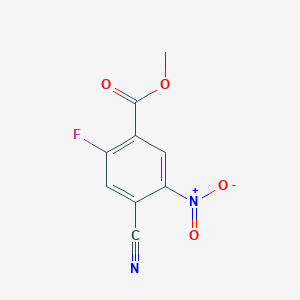

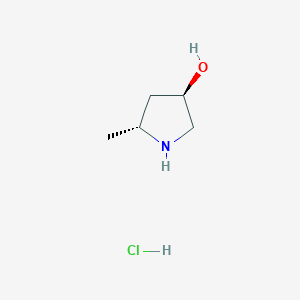
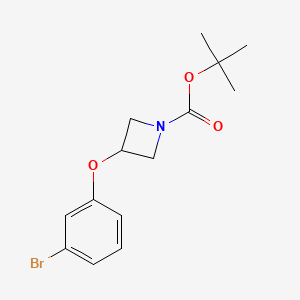
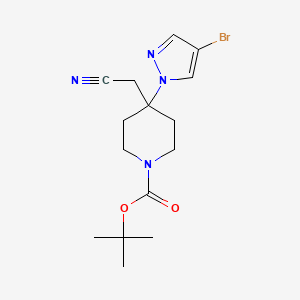


![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B1403160.png)
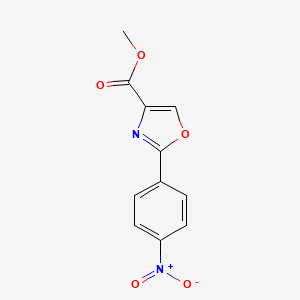

![2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1403164.png)